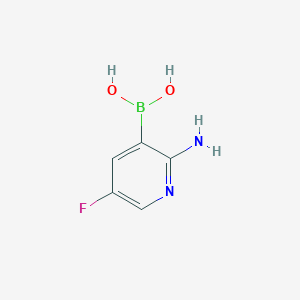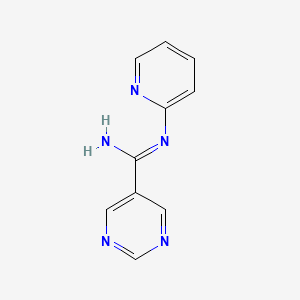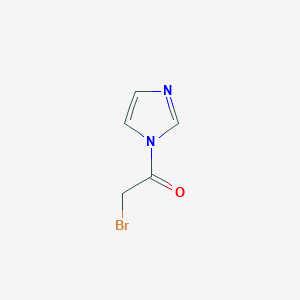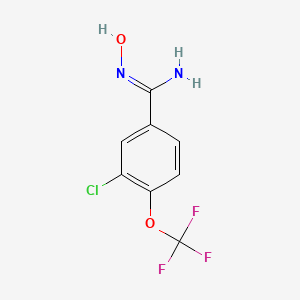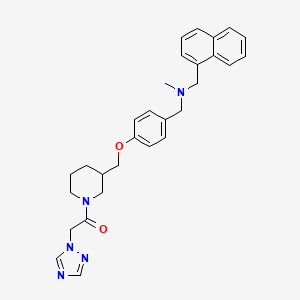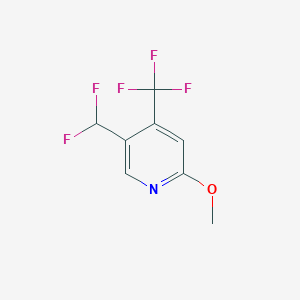
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine can be achieved through various methods. One common approach involves the direct C−H-difluoromethylation of pyridines using difluoromethylation reagents. This process can be catalyzed by metals and often involves the use of radical intermediates .
Industrial Production Methods
Industrial production methods for this compound typically involve metal-catalyzed cross-coupling reactions. These methods are efficient and can be scaled up for large-scale production. The use of polar aprotic solvents and elevated temperatures under anhydrous conditions is common in these processes .
化学反応の分析
Types of Reactions
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
科学的研究の応用
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of alcohol, thiol, and amine groups.
Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and other industrial applications
作用機序
The mechanism by which 5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with biological targets through hydrogen bonding. The difluoromethyl group possesses an acidic proton, which can interact with enzymes and other proteins, potentially altering their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or agricultural effects .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in similar applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of herbicides.
3,5-Bis(trifluoromethyl)benzonitrile: Utilized in the synthesis of pharmaceuticals.
Uniqueness
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C8H6F5NO |
|---|---|
分子量 |
227.13 g/mol |
IUPAC名 |
5-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H6F5NO/c1-15-6-2-5(8(11,12)13)4(3-14-6)7(9)10/h2-3,7H,1H3 |
InChIキー |
FVCFRDMDFVJHLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




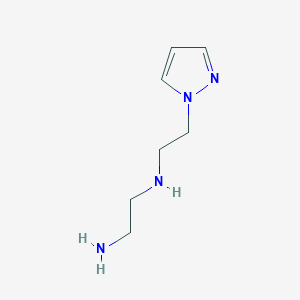

![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
